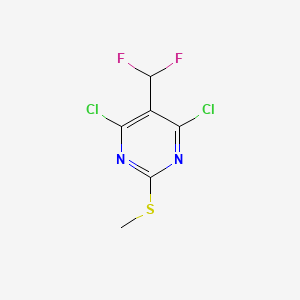

![molecular formula C13H6F3NO2S B12070195 1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene CAS No. 1313588-92-9](/img/structure/B12070195.png)

1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene, also known by its synonyms 4-Nitro-2-(trifluoromethyl)-9-thiafluorene and 6-Nitro-4-(trifluoromethyl)-[1,1’-biphenyl]-2,2-diyl sulphide, is a chemical compound with the CAS number 1313588-92-9 . It belongs to the dibenzo[b,d]thiophene family and exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes: The synthetic routes for 1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene involve the reaction of appropriate precursors. One common method is the condensation of 2-[5-(4-dibenzo[b,d]thiophenyl)]thiophene aldehyde with cyanomethyl acetate and hexahydropyridine in anhydrous toluene at elevated temperatures . The product is then isolated through recrystallization.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often employ similar synthetic routes on a smaller scale.

Chemical Reactions Analysis

1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene can undergo various reactions:

Reduction: Reduction of the nitro group to an amino group using suitable reducing agents.

Substitution: Substitution reactions with nucleophiles (e.g., amines, thiols) at the nitro group.

Oxidation: Oxidation of the sulfur atom to form sulfones or sulfoxides.

Common reagents include hydrazine, sodium borohydride, and various nucleophiles. The major products depend on the specific reaction conditions.

Scientific Research Applications

1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene finds applications in:

Organic Electronics: As a building block in organic semiconductors for field-effect transistors and solar cells.

Photocatalysis: Recent research highlights its use as a highly efficient hydrogen evolution photocatalyst.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of study. It likely involves interactions with molecular targets and specific pathways, but further research is needed to elucidate these details.

Comparison with Similar Compounds

While 1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene is unique due to its trifluoromethyl substitution, other dibenzo[b,d]thiophenes exist. These include unsubstituted dibenzo[b,d]thiophene and its derivatives, each with distinct properties and applications.

Properties

CAS No. |

1313588-92-9 |

|---|---|

Molecular Formula |

C13H6F3NO2S |

Molecular Weight |

297.25 g/mol |

IUPAC Name |

1-nitro-3-(trifluoromethyl)dibenzothiophene |

InChI |

InChI=1S/C13H6F3NO2S/c14-13(15,16)7-5-9(17(18)19)12-8-3-1-2-4-10(8)20-11(12)6-7/h1-6H |

InChI Key |

KJLDQWABBAPGSX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=C(C=C3S2)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)

![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)

![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)

![2-(3,3'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12070166.png)

![tert-Butyl 2-benzyl-1-oxo-2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B12070169.png)